[(2-Dimethylamino)propyldiphenylphosphine]palladium(II) Dichloride
CAS No.: 85719-56-8
Cat. No.: VC11640508
Molecular Formula: C17H22Cl2NPPd
Molecular Weight: 448.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 85719-56-8 |
|---|---|
| Molecular Formula | C17H22Cl2NPPd |
| Molecular Weight | 448.7 g/mol |
| IUPAC Name | 1-diphenylphosphanyl-N,N-dimethylpropan-2-amine;palladium(2+);dichloride |
| Standard InChI | InChI=1S/C17H22NP.2ClH.Pd/c1-15(18(2)3)14-19(16-10-6-4-7-11-16)17-12-8-5-9-13-17;;;/h4-13,15H,14H2,1-3H3;2*1H;/q;;;+2/p-2 |
| Standard InChI Key | FNNZHLBSYLLCRW-UHFFFAOYSA-L |
| SMILES | CC(CP(C1=CC=CC=C1)C2=CC=CC=C2)N(C)C.[Cl-].[Cl-].[Pd+2] |
| Canonical SMILES | CC(CP(C1=CC=CC=C1)C2=CC=CC=C2)N(C)C.[Cl-].[Cl-].[Pd+2] |
Introduction
[(2-Dimethylamino)propyldiphenylphosphine]palladium(II) dichloride is a complex organometallic compound that plays a crucial role in various chemical reactions, particularly in catalysis and organic synthesis. Its molecular formula is C17H22Cl2NPPd, with a molecular weight of 448.66 g/mol . This compound is widely recognized for its effectiveness in facilitating C-C bond formations, making it invaluable in the pharmaceutical and materials science industries .
Catalysis and Organic Synthesis
This compound is an effective catalyst in cross-coupling reactions such as Suzuki and Heck reactions. These reactions are essential for synthesizing complex organic molecules, which are critical in drug development and material science .
Nanotechnology
It is used in the fabrication of palladium nanoparticles, which have applications in catalysis, sensors, and electronic devices. These nanoparticles offer enhanced performance compared to bulk materials .
Pharmaceutical Research
Its role in facilitating reactions that lead to the creation of new drug candidates makes it invaluable in the pharmaceutical industry, helping to accelerate the discovery of innovative therapies .
Environmental Chemistry
The compound can be utilized in the development of environmentally friendly catalytic processes, reducing waste and energy consumption in chemical manufacturing .
Research Findings
Recent studies have highlighted the versatility of [(2-Dimethylamino)propyldiphenylphosphine]palladium(II) dichloride in various fields. Its ability to form complex organic molecules efficiently is crucial for advancing drug development and material science. Additionally, its application in nanotechnology underscores its potential in enhancing the performance of electronic devices and sensors.
Safety and Handling
Given its chemical properties, handling [(2-Dimethylamino)propyldiphenylphosphine]palladium(II) dichloride requires careful attention to safety protocols. It is essential to consult Safety Data Sheets (SDS) for comprehensive information on handling, storage, and disposal .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume